
Physicochemical Properties of Heptane-1,2,3-
triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2,3-Heptanetriol

Cat. No.: B024924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Heptane-1,2,3-triol is a vicinal triol that holds significance in various scientific applications,

notably as an amphiphile in the crystallization of membrane proteins. A thorough understanding

of its physicochemical properties is paramount for its effective utilization in research and

development, particularly within the pharmaceutical and biotechnology sectors. This technical

guide provides a comprehensive overview of the known physicochemical characteristics of

heptane-1,2,3-triol, including its structural and physical properties, and spectroscopic data.

Methodologies for the determination of key experimental parameters are also detailed.

Introduction
Heptane-1,2,3-triol (C₇H₁₆O₃) is a seven-carbon aliphatic chain substituted with three hydroxyl

groups on adjacent carbons.[1] This structure imparts amphiphilic properties to the molecule,

with a hydrophilic triol head and a hydrophobic heptyl tail. This characteristic is crucial for its

application in stabilizing membrane proteins for structural studies. This guide aims to

consolidate the available data on its physicochemical properties to serve as a valuable

resource for professionals in relevant fields.
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The fundamental structural and physical properties of heptane-1,2,3-triol are summarized in the

tables below. It is important to note that some experimental values, particularly for melting and

boiling points, show variability across different sources, which may be attributed to the

presence of different isomers or impurities.

Table 1: General and Structural Properties of Heptane-
1,2,3-triol

Property Value Source(s)

IUPAC Name heptane-1,2,3-triol [1]

Synonyms
1,2,3-Heptanetriol, 1,2,3-

Trihydroxyheptane
[1]

Molecular Formula C₇H₁₆O₃ [1]

Molecular Weight 148.20 g/mol [1]

Canonical SMILES CCCCC(C(CO)O)O [1]

InChI Key
HXYCHJFUBNTKQR-

UHFFFAOYSA-N
[1]

CAS Number 103404-57-5 [2]

Table 2: Physicochemical Data of Heptane-1,2,3-triol
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Property Value Source(s)

Physical State

Solid, described as a white

crystalline powder or chunks.

[3] It is also noted to be

hygroscopic.[1]

[1][3]

Melting Point
52-55 °C (lit.) or 75-81 °C (for

high melting isomer)
[4]

Boiling Point
306.8 °C at 760 mmHg

(Predicted)

Density 1.078 g/cm³ (Predicted)

Refractive Index 1.479 (Predicted)

Vapor Pressure
6.98E-05 mmHg at 25°C

(Predicted)

Flash Point 151.2 °C (Predicted)

XLogP3 0.1 [1]

Hydrogen Bond Donor Count 3 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Rotatable Bond Count 5 [1]

Solubility Profile
Precise quantitative solubility data for heptane-1,2,3-triol in various solvents is not readily

available in the literature. However, based on its chemical structure and the established

principles of solubility ("like dissolves like"), a qualitative solubility profile can be inferred.

Water: The presence of three hydroxyl groups allows for significant hydrogen bonding with

water molecules.[5] Shorter-chain polyols like glycerol (a triol) are miscible with water.[6]

While the seven-carbon chain in heptane-1,2,3-triol introduces considerable hydrophobicity,

the compound is expected to have moderate to good solubility in water.
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Polar Organic Solvents: Heptane-1,2,3-triol is expected to be soluble in polar protic solvents

such as methanol, ethanol, and other short-chain alcohols due to the potential for hydrogen

bonding. It is also likely to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO)

and dimethylformamide (DMF).

Nonpolar Organic Solvents: The hydrophobic heptyl chain suggests some solubility in

nonpolar solvents. However, the highly polar triol headgroup will limit its miscibility with very

nonpolar solvents like hexane and toluene. It is likely to be partially soluble in solvents of

intermediate polarity such as chloroform and diethyl ether.

Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of

heptane-1,2,3-triol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen

framework of the molecule. The exact chemical shifts will depend on the solvent used and the

specific isomer. A general interpretation suggests the following:

¹H NMR: The spectrum would exhibit complex multiplets for the protons on the carbon atoms

bearing the hydroxyl groups (C1, C2, and C3). The protons of the butyl chain (C4-C7) would

appear as overlapping multiplets in the upfield region, with the terminal methyl group (C7)

showing a characteristic triplet. The hydroxyl protons would appear as broad singlets, the

position of which is dependent on concentration and temperature.

¹³C NMR: The spectrum would show seven distinct signals corresponding to the seven

carbon atoms in the molecule, assuming an asymmetric isomer. The carbons attached to the

hydroxyl groups (C1, C2, and C3) would resonate in the downfield region (typically 60-80

ppm), while the carbons of the alkyl chain would appear in the upfield region (typically 10-40

ppm).

Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule. The

characteristic absorption bands for heptane-1,2,3-triol would include:
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A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching

vibrations of the hydroxyl groups, indicative of hydrogen bonding.

C-H stretching vibrations of the alkyl chain in the region of 2850-3000 cm⁻¹.

C-O stretching vibrations in the fingerprint region, typically between 1000 and 1260 cm⁻¹.

Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of

heptane-1,2,3-triol are not widely published. However, standard methodologies for organic

compounds and polyols can be applied.

Determination of Melting Point
The melting point can be determined using a capillary melting point apparatus. A small amount

of the dried, powdered sample is packed into a capillary tube, which is then placed in a heated

block. The temperature is raised slowly, and the range from the temperature at which the first

drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the

melting point range. A narrow melting range is indicative of high purity.

Determination of Boiling Point
The boiling point can be determined by distillation or by using a micro-boiling point apparatus.

In the latter method, a small amount of the liquid is heated in a tube containing an inverted

capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary

and at which the liquid re-enters the capillary upon cooling is recorded as the boiling point. Due

to the high boiling point of heptane-1,2,3-triol, this determination should be performed with

appropriate equipment.

Gas Chromatography (GC)
Gas chromatography can be used to assess the purity of heptane-1,2,3-triol and to separate its

isomers. A suitable GC method would involve a polar capillary column (e.g., a wax-type

column) and a flame ionization detector (FID). The oven temperature program would need to

be optimized to achieve good separation of the isomers and any potential impurities.
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Experimental Workflow: Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of a

polyol like heptane-1,2,3-triol, based on common organic synthesis techniques.
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General Workflow for Polyol Synthesis and Purification

Starting Material
(e.g., Alkene)

Chemical Synthesis
(e.g., Dihydroxylation)

Work-up & Extraction

Drying of Organic Phase
(e.g., with Na2SO4)

Filtration

Solvent Evaporation
(Rotary Evaporator)

Crude Heptane-1,2,3-triol

Purification
(e.g., Column Chromatography)

Pure Heptane-1,2,3-triol

Characterization
(NMR, IR, GC-MS)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis, purification, and analysis of a polyol.
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Conclusion
This technical guide has summarized the key physicochemical properties of heptane-1,2,3-triol

based on available literature and predictive models. While core data on its structure and

physical constants are established, discrepancies in some experimental values and a lack of

quantitative solubility data highlight areas for further investigation. The provided methodologies

and workflow diagrams offer a practical framework for researchers working with this compound.

A more precise and comprehensive characterization of its properties, particularly its solubility in

a range of solvents, would be highly beneficial for its application in drug development and

protein crystallization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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